Monoethanolamine-iodine

Description

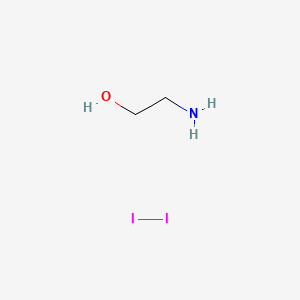

Structure

2D Structure

Properties

CAS No. |

94349-34-5 |

|---|---|

Molecular Formula |

C2H7I2NO |

Molecular Weight |

314.89 g/mol |

IUPAC Name |

2-aminoethanol;molecular iodine |

InChI |

InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2; |

InChI Key |

NDTVLXYZDRGELY-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.II |

Origin of Product |

United States |

Synthetic Pathways and Formation Kinetics of Monoethanolamine Iodine Adducts

Direct Synthesis Methodologies for Monoethanolamine-Iodine Adducts

The primary method for synthesizing this compound is through the direct reaction of monoethanolamine with iodine. smolecule.comontosight.ai This synthesis is generally considered a straightforward process where the two reactants are combined in a controlled environment. smolecule.comontosight.ai The chemical structure of the resulting adduct consists of a monoethanolamine molecule bonded to an iodine atom, often in a 1:1 molar ratio. ontosight.ai The product, a this compound complex, is typically a solid at room temperature that is soluble in water and other polar solvents. ontosight.ai

Mechanistic Investigations of Charge-Transfer Complex Formation

The initial interaction between amines, such as monoethanolamine, and halogens like iodine occurs through the formation of a molecular complex, specifically a charge-transfer complex. gre.ac.uk In this primary step, the lone pair of electrons on the nitrogen atom of the monoethanolamine molecule interacts with the iodine molecule. gre.ac.uk This interaction leads to the formation of an adduct characterized by a transfer of charge from the amine (the electron donor) to the iodine (the electron acceptor). Several of these charge-transfer complexes involving various amines and iodine have been isolated and studied in detail. gre.ac.uk

Influence of Reaction Conditions on Adduct Stoichiometry and Yield

The stoichiometry and yield of the products from the this compound reaction are significantly influenced by the specific reaction conditions employed. The molar ratio of the reactants is a critical factor; for instance, an excess of monoethanolamine can lead to the formation of secondary products like hydroiodide salts. gre.ac.uk Other conditions, such as the choice of solvent, can also play a crucial role. Studies on related reactions involving ethanolamine (B43304) and iodine have shown that protic solvents can yield superior results compared to aprotic solvents in terms of selectivity and yield. nih.gov

Table 1: Influence of Reaction Conditions on this compound Reactions

| Reaction Condition | Influence |

| Molar Ratio | The ratio of monoethanolamine to iodine affects the distribution of products, including the primary adduct and secondary hydroiodide salts. gre.ac.uk |

| Solvent Type | The polarity and protic/aprotic nature of the solvent can impact reaction selectivity and yield. nih.gov |

| Temperature | Reaction temperature can influence the rate of formation of both the primary adduct and subsequent secondary products. |

| Presence of Water | Water can participate in subsequent reactions, such as the hydrolysis of immonium salt intermediates. gre.ac.uk |

Formation of Secondary Products and By-products in this compound Reactions

Beyond the initial charge-transfer complex, the reaction between monoethanolamine and iodine can proceed further, leading to the formation of various secondary products and by-products. gre.ac.uk

The charge-transfer complexes formed between monoethanolamine and iodine can undergo further chemical changes. gre.ac.uk During these transformations, hydrogen iodide (HI) is generated as a by-product. gre.ac.uk This newly formed hydrogen iodide readily reacts with any unreacted monoethanolamine present in the mixture. gre.ac.uk The acid-base reaction between hydrogen iodide and the amine results in the formation of the corresponding monoethanolamine hydroiodide salt. gre.ac.uk This hydroiodide salt is stable and has been found to be inert to further oxidation by iodine under the typical reaction conditions. gre.ac.uk

A key mechanistic pathway in the oxidation of amines by iodine involves the formation of an immonium salt as the initial oxidation product. gre.ac.uk This process is dependent on the availability of an α-aliphatic hydrogen in the amine molecule. gre.ac.uk This immonium salt is a reactive intermediate. gre.ac.uk Depending on the specific reaction conditions, this intermediate can undergo further transformations. gre.ac.uk For instance, it may undergo hydrolysis to yield a secondary amine and a carbonyl compound, or it can be converted into an enamine, which may then participate in subsequent inter- or intramolecular reactions. gre.ac.uk

Elucidation of Molecular Structure and Intermolecular Bonding in Monoethanolamine Iodine Complexes

Nature of the Iodine-Nitrogen and Iodine-Oxygen Interactions in Monoethanolamine Adducts

The primary interaction driving the formation of the monoethanolamine-iodine adduct is the charge-transfer complex between the electron-donating heteroatoms of MEA (nitrogen and oxygen) and the electron-accepting iodine molecule. Molecular iodine, despite being nonpolar, possesses an electrophilic region, known as a σ-hole, located along the axis of the I-I covalent bond. nih.govmdpi.com This positive region can interact favorably with nucleophilic sites, such as the lone pairs of electrons on the nitrogen and oxygen atoms of monoethanolamine.

Iodine-Nitrogen (N···I) Interaction : The interaction between the amino group of MEA and an iodine molecule is the most significant contributor to complex formation. This is a classic Lewis acid-Lewis base interaction where the amine nitrogen acts as the electron donor (Lewis base) and the iodine molecule acts as the electron acceptor (Lewis acid). This results in the formation of a highly directional N···I halogen bond. Spectroscopic and crystallographic studies of similar amine-iodine complexes show that this interaction leads to a slight elongation of the I-I bond and the appearance of a new charge-transfer band in the UV-Vis spectrum.

The strength of these interactions typically follows the order N···I > O···I, consistent with the greater Lewis basicity of the amine compared to the alcohol.

Table 1: Typical Interaction Parameters for Amine-Iodine and Alcohol-Iodine Complexes

| Interaction Type | Donor Atom | Typical Distance (Å) | Nature of Interaction |

|---|---|---|---|

| Iodine-Nitrogen | N (Amine) | 2.30 - 2.80 | Strong Halogen Bond / Charge-Transfer |

| Iodine-Oxygen | O (Alcohol) | 2.70 - 3.20 | Weaker Halogen Bond / Charge-Transfer |

Characterization of Halogen Bonding Motifs within this compound Structures

The interaction between monoethanolamine and iodine is best described through the framework of halogen bonding (XB). A halogen bond is formally defined as a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another entity. nih.gov In the MEA-I₂ complex, the iodine atom covalently bonded to the other iodine atom serves as the XB donor, while the nitrogen and/or oxygen atoms of MEA serve as the XB acceptor.

Key characteristics of these halogen bonding motifs include:

Directionality : Halogen bonds are highly directional. The angle formed by the donor atom, the interacting iodine atom, and the other iodine atom (e.g., N···I-I) tends to be close to 180°. mdpi.com This linearity is a hallmark of interactions involving the σ-hole.

Strength : The strength of halogen bonds involving iodine as a donor is considerable, often comparable to or even exceeding that of conventional hydrogen bonds. ijres.org The N···I-I halogen bond is a strong, primarily electrostatic and charge-transfer-driven interaction.

Bond Distances : The distance between the donor atom (N or O) and the iodine atom is typically less than the sum of their van der Waals radii, providing clear evidence of a significant attractive interaction.

In the solid state, these directional interactions are crucial in dictating the supramolecular assembly and crystal packing of the complex.

Table 2: Geometric Criteria for Halogen Bonding in MEA-I₂

| Parameter | Description | Idealized Value | Significance |

|---|---|---|---|

| d(N···I) | N to I distance | < 3.50 Å (Sum of vdW radii) | Indicates significant interaction |

| ∠(N···I-I) | Halogen bond angle | ~180° | High directionality, σ-hole involvement |

| d(O···I) | O to I distance | < 3.52 Å (Sum of vdW radii) | Indicates significant interaction |

| ∠(O···I-I) | Halogen bond angle | ~180° | High directionality, σ-hole involvement |

Analysis of Hydrogen Bonding Networks in this compound Systems

The formation of the N···I halogen bond reduces the electron density on the nitrogen atom, which in turn increases the acidity of the N-H protons. This phenomenon, known as "hydrogen bond enhanced halogen bonding," can strengthen the hydrogen bonds donated by the amino group. rsc.orgnih.gov

Possible hydrogen bonding interactions within the MEA-I₂ system include:

Intermolecular MEA-MEA Hydrogen Bonds : O-H···N, N-H···O, and N-H···N interactions between adjacent monoethanolamine molecules are expected to be prevalent, leading to the formation of chains or sheets.

Interactions with Iodine : While less common, the electron-rich belt around the iodine atoms perpendicular to the I-I bond can act as a weak hydrogen bond acceptor for the O-H or N-H groups. rsc.org

The interplay between the strong, directional N···I halogen bond and the network of weaker, more flexible hydrogen bonds dictates the final three-dimensional architecture of the complex in the condensed phase.

Conformational Analysis and Stereochemical Considerations of the Complexes

Monoethanolamine is a flexible molecule with free rotation around the C-C and C-X (X = N, O) bonds. The most important conformational aspect is the torsion angle along the C-C bond (O-C-C-N), which leads to two primary conformers: anti (or trans) and gauche.

gauche Conformer : In the isolated monoethanolamine molecule, the gauche conformation is significantly preferred. researchgate.net This preference is largely attributed to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (O-H···N).

anti Conformer : The anti or fully staggered conformation is generally higher in energy due to the absence of this intramolecular stabilization.

Upon complexation with iodine, the conformational equilibrium is expected to be significantly influenced. The formation of a strong N···I halogen bond involves the lone pair of the nitrogen atom. If this lone pair is also required to accept the intramolecular hydrogen bond in the gauche form, a competition arises. It is highly probable that the MEA molecule adopts a specific conformation to optimize its interaction with the iodine molecule. For instance, an anti conformation might be favored to minimize steric hindrance and allow for optimal alignment for both halogen and intermolecular hydrogen bonding in a crystal lattice. Conversely, a gauche conformation could persist if it allows for a chelating interaction where both N and O atoms of the same MEA molecule interact with the iodine.

From a stereochemical perspective, monoethanolamine is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry in its anti conformation. The formation of a complex with the symmetric iodine molecule does not introduce any chiral centers. Therefore, the resulting this compound complex is also achiral. nih.gov

Advanced Spectroscopic Characterization of Monoethanolamine Iodine Systems

Vibrational Spectroscopy Applications in Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations and bonding within the monoethanolamine-iodine system. The formation of a charge-transfer complex between the electron-donating monoethanolamine and the electron-accepting iodine molecule leads to distinct changes in their respective vibrational spectra. These changes provide direct evidence of complexation and offer insights into the nature of the newly formed intermolecular bonds.

Infrared Spectroscopic Signatures of Complexation

The interaction between monoethanolamine (MEA) and iodine results in noticeable shifts in the infrared absorption bands of the functional groups involved in the complexation. The formation of a donor-acceptor bond, primarily between the nitrogen atom of the amine group and the iodine molecule, perturbs the vibrational modes of the MEA molecule.

Key signatures of complexation in the IR spectrum include:

Shifts in N-H and O-H Stretching Frequencies: The N-H stretching vibrations of the primary amine group in MEA are sensitive to the electronic environment. Upon complexation with iodine, a shift in these bands is expected due to the donation of electron density from the nitrogen atom.

Perturbation of C-N and C-O Vibrations: The formation of the N-I bond can influence the adjacent C-N bond, leading to a shift in its stretching frequency. Similarly, intramolecular hydrogen bonding in MEA may be affected, causing changes in the C-O and O-H vibrational bands.

Appearance of New Low-Frequency Bands: The formation of the new, weaker N-I intermolecular bond gives rise to new vibrational modes at low frequencies, typically in the far-infrared region.

A comparison of the IR spectra of free MEA and the MEA-iodine complex allows for the identification of these changes, confirming the formation of the adduct.

Table 1: Characteristic Infrared Frequencies of Monoethanolamine

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| C-O Stretching (νC-O) | 1060 | |

| CH₂ Bending (δCH₂) | 1395, 1450 | |

| O-H and N-H Stretching/Bending | 3200-3600 |

This table is interactive. Users can sort and filter the data.

Raman Spectroscopic Studies on Iodine-Monoethanolamine Adducts

Raman spectroscopy is particularly effective for studying the iodine-monoethanolamine adduct, as it provides direct information on the iodine-iodine (I-I) bond and the newly formed nitrogen-iodine (N-I) bond. Molecular iodine (I₂) exhibits a strong Raman signal for its stretching vibration.

Upon formation of a charge-transfer complex with an amine like monoethanolamine, the following key observations are made in the Raman spectrum:

Red Shift of the I-I Stretching Vibration: The transfer of electron density from the nitrogen atom of MEA into the antibonding (σ*) orbital of the I₂ molecule weakens the I-I covalent bond. This results in a decrease, or red shift, of the I-I stretching frequency from its value in the free I₂ molecule (around 214 cm⁻¹) to a lower frequency, typically in the range of 171-188 cm⁻¹.

Appearance of the N-I Stretching Vibration: A new Raman band, which is absent in the spectra of the individual components, appears at a lower frequency. This band is assigned to the stretching vibration of the newly formed donor-acceptor N-I bond and is typically observed in the 65-146 cm⁻¹ region.

Presence of Triiodide (I₃⁻) Bands: In some cases, the reaction may lead to the formation of the triiodide ion (I₃⁻), which has its own characteristic Raman signals. The most prominent of these are the symmetric and asymmetric stretching modes.

Table 2: Raman Frequencies for Iodine and its Amine Adducts

| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Molecular Iodine (I₂) | ν(I-I) | 190 - 215 | |

| Iodine-Amine Adduct | ν(I-I) | 171 - 188 | |

| Iodine-Amine Adduct | ν(N-I) | 65 - 146 | |

| Triiodide Ion (I₃⁻) | νₛ(I-I) | ~126 | |

| Triiodide Ion (I₃⁻) | νₐₛ(I-I) | ~160 |

This table is interactive. Users can sort and filter the data.

Electronic Absorption Spectroscopy for Charge-Transfer Band Elucidation

Electronic (UV-Visible) absorption spectroscopy is a fundamental technique for identifying and characterizing the charge-transfer (CT) interactions between monoethanolamine and iodine. The formation of a CT complex creates new molecular orbitals, which results in a new electronic transition that is not present in either the donor (MEA) or the acceptor (I₂) alone.

When iodine, which has a characteristic purple color in non-donating solvents, is mixed with an electron donor like monoethanolamine, a distinct color change to yellow-brown is observed. This is due to the appearance of a new, intense absorption band in the UV-visible spectrum, known as the charge-transfer band. This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the monoethanolamine donor, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the iodine acceptor.

Additionally, the formation of the triiodide ion (I₃⁻), a common species in such systems, can be readily identified by its characteristic strong absorption bands in the UV region, typically around 280-290 nm and 360 nm.

Nuclear Magnetic Resonance Spectroscopy for Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of the this compound adduct in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of nuclei such as ¹H, ¹³C, and ¹⁵N, detailed information about the site of interaction and the structural changes upon complexation can be obtained.

Upon complex formation with iodine, the electronic environment of the monoethanolamine nuclei is altered. Key expected changes in the NMR spectra include:

¹H NMR: The protons closest to the nitrogen atom (e.g., the -CH₂-N< and N-H protons) are expected to experience a downfield shift (deshielding). This is due to the withdrawal of electron density by the complexed iodine atom.

¹³C NMR: Similar to the protons, the carbon atom bonded to the nitrogen (C-N) is expected to show a downfield chemical shift upon complexation.

¹⁵N NMR: ¹⁵N NMR spectroscopy can provide direct evidence of the involvement of the nitrogen atom in the charge-transfer interaction. A significant change in the ¹⁵N chemical shift upon addition of iodine would confirm that the nitrogen is the primary donor site.

Studying the changes in chemical shifts as a function of the concentration of the components can also provide information on the stoichiometry and equilibrium of the complex formation.

Mass Spectrometric Approaches for Adduct Identification

Mass spectrometry (MS) is a highly sensitive technique used to confirm the formation and determine the elemental composition of the this compound adduct. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing non-covalently bound complexes.

In a typical ESI-MS experiment, the this compound complex can be observed as a molecular ion adduct. The analysis would aim to identify ions corresponding to the mass of the intact complex, for example, [MEA + I₂ + H]⁺ or related species. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula of the detected ion, thereby confirming the presence of both monoethanolamine and iodine in the adduct and distinguishing it from other potential species in the solution.

X-ray Diffraction Studies on Solid-State Structures

For this compound adducts that can be crystallized, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding detailed data on bond lengths, bond angles, and intermolecular interactions.

An XRD study of the solid adduct would be expected to reveal:

The exact geometry of the charge-transfer complex, including the N-I and I-I bond lengths. An elongation of the I-I bond compared to free iodine and the specific length of the newly formed N-I donor-acceptor bond would be key findings.

The bond angle of the N···I-I unit, which provides insight into the nature of the halogen bond.

Information about the crystal packing and any other intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of monoethanolamine, which stabilize the solid-state structure.

These structural parameters are invaluable for understanding the fundamental nature of the charge-transfer and halogen bonding interactions between monoethanolamine and iodine.

Computational Chemistry and Theoretical Modeling of Monoethanolamine Iodine Interactions

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecular systems. For the monoethanolamine-iodine complex, DFT calculations are employed to determine its optimized geometry, interaction energies, and electronic properties. Studies on analogous amine-iodine charge-transfer complexes reveal that the interaction primarily occurs through the lone pair of electrons on the nitrogen atom of the amine interacting with the σ-antibonding orbital of the iodine molecule (n → σ*). gre.ac.ukresearchgate.netsemanticscholar.org This interaction leads to the formation of a stable charge-transfer complex.

DFT calculations can predict key geometric parameters, such as the N···I bond distance and the elongation of the I-I bond upon complexation. The interaction energy, corrected for basis set superposition error (BSSE), quantifies the stability of the complex. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—confirms the charge-transfer nature of the interaction. The HOMO is typically localized on the MEA moiety (specifically the nitrogen atom), while the LUMO is localized on the iodine molecule. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that can be correlated with the electronic transition observed in UV-Visible spectroscopy. researchgate.net

| Parameter | Calculated Value (Illustrative) | Description |

| Interaction Energy (ΔE) | -8.5 kcal/mol | The stabilization energy gained upon the formation of the MEA-I₂ complex. |

| N···I Distance | 2.59 Å | The distance between the nitrogen atom of MEA and the proximal iodine atom. deepdyve.com |

| I-I Bond Elongation (Δr) | +0.05 Å | The increase in the I-I bond length compared to free I₂. |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, localized on the MEA nitrogen. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, localized on the I₂ σ* orbital. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference corresponding to the charge-transfer transition. |

| Charge Transfer (q) | 0.15 e⁻ | Amount of electron charge transferred from MEA to the I₂ unit. |

Note: The data in this table are illustrative, based on typical values found in DFT studies of similar amine-iodine complexes.

High-Level Ab Initio Calculations for Accurate Bonding Descriptions

While DFT is a versatile tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory [e.g., CCSD(T)], are often required for more accurate descriptions of noncovalent interactions, including the halogen bonding present in the MEA-I₂ complex. These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately calculating interaction energies and describing dispersion forces. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound Species

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the this compound system in a condensed phase, such as in a solvent. While quantum mechanical calculations provide insights into the properties of an isolated complex, MD simulations can model the influence of the surrounding environment and temperature on the complex's structure, stability, and dynamics. nih.gov

In a typical MD simulation of the MEA-I₂ system, a force field would be developed or adapted to accurately describe the intermolecular interactions, including the specific halogen bond between the nitrogen of MEA and the iodine atom. This often involves the use of extra points of charge to model the anisotropic charge distribution (the σ-hole) on the iodine atom, which is a key feature of halogen bonding. nih.gov Simulations could then be used to investigate:

The radial distribution function between the MEA nitrogen and iodine atoms, providing information on the structure of the complex in solution.

The lifetime of the MEA-I₂ complex and the kinetics of its formation and dissociation.

The influence of different solvents on the stability and geometry of the charge-transfer complex.

The aggregation behavior of MEA and iodine molecules at higher concentrations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. acs.orgacs.org In the context of the MEA-I₂ complex, QTAIM analysis can definitively characterize the nature of the N···I halogen bond.

The analysis focuses on the properties of the electron density at the bond critical point (BCP) located on the path between the nitrogen and iodine atoms. Key QTAIM descriptors include:

The electron density at the BCP (ρ_BCP): A measure of the bond strength.

The Laplacian of the electron density (∇²ρ_BCP): A positive value is indicative of a closed-shell interaction (like ionic bonds, hydrogen bonds, and halogen bonds), while a negative value signifies a shared-shell (covalent) interaction.

The total energy density (H_BCP): The sign of H_BCP can also help distinguish between purely closed-shell interactions (H_BCP > 0) and those with some covalent character (H_BCP < 0).

For the N···I halogen bond in the MEA-I₂ complex, QTAIM analysis is expected to show a low ρ_BCP and a positive ∇²ρ_BCP, characteristic of closed-shell interactions. nih.govacs.orgnih.gov

| QTAIM Parameter at N···I BCP | Calculated Value (Illustrative) | Interpretation |

| Electron Density (ρ_BCP) | 0.025 a.u. | Indicates a relatively weak, non-covalent interaction. |

| Laplacian of Electron Density (∇²ρ_BCP) | +0.060 a.u. | Positive value confirms a closed-shell interaction, typical for halogen bonds. |

| Total Energy Density (H_BCP) | -0.001 a.u. | A small negative value suggests a minor degree of covalent character. |

| Ellipticity (ε) | 0.02 a.u. | A low value indicates near-cylindrical symmetry of the electron density along the bond path. |

Note: The data in this table are illustrative, based on QTAIM studies of analogous N···I halogen bonds. nih.gov

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge transfer and orbital interactions within a molecule or complex. nih.gov For the MEA-I₂ system, NBO analysis provides a clear picture of the donor-acceptor interaction that defines the charge-transfer complex.

The key interaction identified by NBO analysis is the delocalization of electron density from a lone pair orbital of the nitrogen atom in MEA (the donor NBO) to the antibonding σ* orbital of the I-I bond (the acceptor NBO). The strength of this interaction can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with this orbital delocalization. A significant E(2) value for the n(N) → σ*(I-I) interaction confirms the charge-transfer nature of the bond and is a major contributor to the stability of the complex. nih.gov NBO analysis also quantifies the net charge transfer from the MEA molecule to the iodine molecule.

Theoretical Insights into Reaction Energetics and Transition States

Beyond the stable complex, computational methods can explore the energetics of potential subsequent reactions. The initial formation of the MEA-I₂ charge-transfer complex is a reversible, non-covalent interaction. gre.ac.uk However, under certain conditions, this complex can proceed to chemical transformation, such as the oxidation of the amine. gre.ac.ukopenstax.org

Theoretical calculations, particularly using DFT, can be used to map the potential energy surface for such reactions. This involves locating the transition state (TS) structures that connect the reactant complex to the products. By calculating the energy of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy barrier that must be overcome for the reaction to occur), which is crucial for understanding the reaction kinetics. For instance, theoretical studies can investigate the mechanism of subsequent steps, such as the formation of an immonium salt intermediate from the initial charge-transfer complex. gre.ac.uk

Mechanistic Studies on the Reactivity of Monoethanolamine Iodine Systems

Oxidation Chemistry of Monoethanolamine Initiated by Iodine

The oxidation of monoethanolamine is a critical aspect of its chemistry, particularly concerning its degradation in industrial applications. While often initiated by dissolved metals or OH radicals, molecular iodine (I₂) can also act as an oxidizing agent for organic compounds, including amines and alcohols uliege.beacs.orgorganic-chemistry.orgyoutube.com. The presence of iodine can facilitate oxidation reactions, potentially leading to the formation of iodinated derivatives or other oxidation products smolecule.com.

The oxidation process is generally understood to proceed via free radical chemistry researchgate.net. In the context of MEA, iodine can initiate the reaction by abstracting a hydrogen atom to form either a carbon-centered radical (from a C-H bond) or a nitrogen-centered radical (from an N-H bond) researchgate.net. The reaction is likely to occur at the -CH₂- groups, leading to the formation of radicals such as NH₂CH₂C•HOH and NH₂C•HCH₂OH researchgate.net. These radicals can then react with oxygen to produce species like aminoacetaldehyde (NH₂CH₂CHO) and 2-iminoethanol (NH=CHCH₂OH) researchgate.net. The amine group in monoethanolamine can also be oxidized by hypervalent iodine reagents to form imines mdpi.com.

Role of Iodine as a Catalyst in Organic Transformations Involving Ethanolamines

Molecular iodine is a versatile catalyst in organic synthesis, capable of acting as a Lewis acid or promoting reactions through halogen bonding researchgate.netscispace.comnih.gov. This catalytic activity is beneficial for carrying out reactions under neutral and mild conditions, often resulting in high yields and simple work-up procedures researchgate.netscispace.com. Iodine has been successfully utilized as a catalyst for various transformations, including esterification, acylation of alcohols, and the synthesis of 1,5-benzodiazepine derivatives researchgate.netscispace.com.

In reactions involving ethanolamines, iodine can catalyze several key transformations:

Esterification: The hydroxyl group of monoethanolamine can undergo esterification with carboxylic acids, a reaction that can be catalyzed by iodine acting as a Lewis acid scispace.com.

Acylation: The amine group is nucleophilic and can be acylated. Iodine is known to be a convenient and efficient catalyst for acetylation reactions scispace.com.

Oxidation: As a catalyst, iodine can facilitate the oxidation of the alcohol group in MEA to an aldehyde, similar to its role in the oxidation of other benzylic and aliphatic alcohols organic-chemistry.orgscispace.com.

The catalytic mechanism often involves the activation of a carbonyl group or another electrophile by iodine, making it more susceptible to nucleophilic attack by the amine or alcohol group of the ethanolamine (B43304).

Degradation Pathways of Monoethanolamine in the Presence of Iodinated Species

The degradation of monoethanolamine in industrial settings is a significant operational issue, proceeding through two primary pathways: thermal degradation and oxidative degradation uliege.beresearchgate.net. Oxidative degradation, which is often initiated by a radical reaction with dissolved oxygen, is considered a major pathway to solvent loss ntnu.noepa.gov. This process is typically catalyzed by dissolved metals like iron and copper acs.orgntnu.no.

In the presence of iodinated species, these degradation pathways can be influenced. The initial step of oxidative degradation involves the formation of radicals, which can lead to the production of ammonia (B1221849) and various organic acids, such as formic, acetic, and oxalic acid ntnu.no. More complex degradation products identified in industrial and laboratory settings include oxazolidine-2-one (OZD), N-(2-hydroxyethyl)ethylenediamine (HEEDA), and 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA) researchgate.netuky.edu. The introduction of iodine or iodinated compounds could potentially participate in or alter these radical-based degradation mechanisms.

Oxidative Degradation Inhibition by Iodide Ions

Contrary to the role of molecular iodine as an oxidant, iodide ions (I⁻) have been shown to be remarkable inhibitors of the oxidative degradation of monoethanolamine ntnu.nontnu.no. Studies have demonstrated that the addition of potassium iodide (KI) to aqueous MEA solutions significantly reduces the rate of degradation ntnu.nontnu.no.

In one study, an aqueous MEA solution experienced a 40% loss of alkalinity after 21 days of oxidative degradation experiments. In contrast, an MEA solution containing 1.0% wt. potassium iodide showed only a 4% loss of alkalinity after 42 days under similar conditions ntnu.nontnu.no.

Interactive Data Table: Effect of Potassium Iodide on MEA Alkalinity Loss

| Solvent Composition | Duration (days) | Alkalinity Loss (%) |

| Aqueous MEA | 21 | 40 |

| MEA + 1.0% wt. KI | 42 | 4 |

| MEA + 2.0% wt. KI | 42 | (Data suggests remarkable inhibition) |

You can filter or sort the data by clicking on the table headers.

The precise mechanism for this inhibition is still under investigation, but several possibilities have been proposed. One theory suggests that salts like potassium iodide are effective by "salting-out" dissolved oxygen, thereby reducing its concentration and slowing the rate of oxidation ntnu.no. Another possibility is that iodide ions act as radical scavengers, interrupting the chain reactions that propagate degradation uliege.be. This inhibitory effect of iodide on oxidative degradation has also been noted in other contexts, such as with organic acids ntnu.no.

Ligand Exchange and Adsorption Reactions of Iodine with Monoethanolamine

The interaction between iodine and monoethanolamine can also be described in terms of coordination chemistry. The amine group in MEA can act as a nucleophile or a Lewis base, allowing it to react with electrophilic species like iodine to form stable adducts smolecule.com.

Detailed studies on iodine(I) complexes have shown that ligand exchange occurs between iodine(I) ions in halogen-bonded complexes of the type [N⋯I⋯N]⁺ rsc.org. Given that MEA contains a nitrogen atom, it can serve as a ligand in such complexes. The formation of a monoethanolamine-iodine complex can occur through a direct reaction or via ligand exchange from an existing iodine complex rsc.org. The strength and stability of these interactions are influenced by the Lewis basicity of the nitrogen-containing ligand rsc.org. Furthermore, research on the adsorption of iodine molecules on surfaces with hydroxyl groups provides a model for how iodine might interact with the hydroxyl moiety of MEA, suggesting that both adsorption and exchange reactions are possible pathways for interaction researchgate.net.

Influence of Solvent and Medium on Reaction Pathways

The solvent environment plays a critical role in dictating the reaction pathways of the this compound system. The polarity, proticity, and coordinating ability of the solvent can influence reaction rates, stabilize intermediates, and even determine the final products.

Studies on the photochemistry of the iodide ion have shown that solvated electrons are formed as detectable intermediates in a variety of solvents, including water, alcohols, and methyl cyanide tau.ac.il. This indicates that the solvent is directly involved in the primary photochemical processes. The stability of complexes, such as the crystal violet-iodine complex used in Gram staining, is also highly dependent on the solvent, with ethanol (B145695) being used to extract the complex from certain cell walls nih.gov.

For this compound reactions, a polar protic solvent like water or an alcohol could stabilize charged intermediates and ionic transition states, favoring pathways such as nucleophilic substitution. In contrast, a non-polar solvent might favor radical-based mechanisms. The solvent can also affect the solubility of reactants like iodine; for instance, potassium iodide is often used to solubilize iodine in aqueous solutions through the formation of polyiodide ions like I₃⁻ youtube.com. This change in the nature of the iodine species in solution would, in turn, affect its reactivity with monoethanolamine.

Analytical Methodologies for the Quantification and Characterization of Monoethanolamine and Its Iodine Adducts in Research Matrices

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the separation and analysis of MEA and its related species. The choice of technique often depends on the specific analytes of interest, the complexity of the matrix, and the required sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of MEA and its iodine adducts. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at low concentrations.

In a typical LC-MS/MS workflow, the sample is first introduced into a liquid chromatograph, where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the precursor and product ions are used for identification and quantification.

For the analysis of ethanolamines, hydrophilic interaction liquid chromatography (HILIC) is often employed for separation. An isocratic elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate, has been shown to be effective. The mass spectrometric detection is typically performed in positive ion mode, monitoring specific precursor-to-product ion transitions for each analyte.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Monoethanolamine (MEA) | 61.1 | 44.0 |

| Diethanolamine (DEA) | 106.1 | 88.0 |

| Triethanolamine (TEA) | 150.1 | 130.0 |

| Triethylamine (Internal Standard) | 102.2 | 58.0 |

This table presents typical precursor and product ions used for the quantification of ethanolamines by LC-MS/MS.

The development of robust LC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters to achieve the desired sensitivity, accuracy, and reproducibility.

Ion chromatography (IC) is a versatile technique for the determination of various amines, including MEA and other ethanolamines, in aqueous samples. This method separates ions and polar molecules based on their affinity to an ion exchanger.

In a typical IC setup for amine analysis, a cation-exchange column is used for separation, followed by conductivity detection. The choice of eluent is critical for achieving good separation and sensitivity. A common eluent for this application is a mixture of nitric acid, oxalic acid, and dipicolinic acid, sometimes with the addition of an organic modifier like acetone (B3395972) to improve peak shape.

IC can be used to analyze a wide range of amines in a single run, making it suitable for monitoring the composition of industrial solutions, such as those used for gas sweetening in refineries.

| Analyte |

| Monoethanolamine (MEA) |

| Diethanolamine (DEA) |

| Triethanolamine (TEA) |

| Monomethylamine (MMA) |

| Dimethylamine (DMA) |

| Trimethylamine (TMA) |

This table lists some of the common amines that can be analyzed using ion chromatography.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of MEA-iodine chemistry, GC-MS can be used to identify and quantify reaction products, particularly those that are volatile.

The analysis of ethanolamines by GC-MS can be challenging due to their low volatility and tendency to exhibit poor peak shapes. However, specialized GC columns with thick films and optimized injection techniques can overcome these issues, allowing for the successful analysis of these compounds.

For the analysis of iodinated organic compounds, which may be formed in the reaction between MEA and iodine, GC-MS offers excellent sensitivity and specificity. Different ionization techniques, such as electron ionization (EI) and negative chemical ionization (NCI), can be employed to enhance the detection of specific compounds.

| Parameter | Value |

| Column | Zebron ZB-5MSplus |

| Injection Mode | Split |

| Oven Program | Optimized for amine separation |

| Detector | Mass Spectrometer |

This table provides an example of the parameters that can be used for the GC-MS analysis of ethanolamines.

Spectroscopic Quantification Techniques (e.g., SERS for Amine Detection)

Spectroscopic techniques offer alternative and complementary methods for the quantification of MEA. Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has shown promise for the sensitive detection of amines.

Quantitative Raman studies of aqueous MEA solutions have been performed to establish calibration curves based on the progressive growth of specific Raman bands with increasing concentration. By resolving the band envelopes and plotting the area ratio of selected peaks against the MEA concentration, a linear relationship can be established for quantification.

SERS enhances the Raman signal by adsorbing the analyte onto a nanostructured metallic surface, which can significantly improve the sensitivity of the measurement. This technique has the potential for rapid and highly selective detection of amines and their adducts in various matrices.

Titrimetric Methods for Iodine and Related Species in Amine Solutions

Titrimetric methods, particularly iodometric titrations, are classical yet reliable techniques for determining the concentration of iodine and other oxidizing agents. In the context of MEA-iodine systems, these methods can be used to quantify the amount of iodine present in a solution.

Iodometric titration involves the titration of iodine with a standard solution of a reducing agent, typically sodium thiosulfate. The endpoint of the titration is usually detected using a starch indicator, which forms a deep blue complex with iodine.

The basic principle of iodometric titration involves the reaction of an oxidizing agent with an excess of iodide ions to liberate iodine, which is then titrated. This method is versatile and can be applied to a wide range of oxidizing agents.

| Reagent | Purpose |

| Potassium Iodide | Reacts with oxidizing agents to produce iodine |

| Sodium Thiosulfate | Titrant used to react with the liberated iodine |

| Starch Solution | Indicator to detect the endpoint of the titration |

| Sulfuric Acid | Provides an acidic medium for the reaction |

This table outlines the key reagents used in a typical iodometric titration.

Radiometric or Isotopic Labeling Approaches for Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or a metabolic pathway. By replacing one or more atoms in a reactant with their isotopes, it is possible to follow the fate of those atoms in the products.

In the study of MEA-iodine reactions, isotopic labeling can provide valuable insights into the reaction mechanism. For example, by using isotopically labeled MEA or iodine, it is possible to determine which atoms are transferred during the reaction and to identify the intermediates that are formed.

Radioisotopic labeling, a specific type of isotopic labeling, involves the use of radionuclides. The presence of the radiolabeled compounds can be detected by measuring the radiation they emit. This technique is particularly useful for studying reactions at very low concentrations.

The choice of isotope depends on the specific application. For mechanistic studies, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) are often used, and their presence is detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. For tracing studies, radioisotopes such as iodine-125 (B85253) (¹²⁵I) or iodine-131 (B157037) (¹³¹I) can be used.

Emerging Research Frontiers in Monoethanolamine Iodine Chemistry

Investigation of Novel Monoethanolamine-Iodine Derivatives and Their Stability

Research into this compound chemistry is expanding to include the synthesis and characterization of novel derivatives. These efforts aim to modulate the compound's properties by altering the core monoethanolamine structure or by creating more complex adducts with iodine. The synthesis of these derivatives often involves a direct reaction between the modified amine and iodine or the use of specific iodinating agents to introduce iodine onto the molecule. smolecule.com

A key focus of this research is the stability of these new compounds. For instance, in applications like gas treatment, the oxidative degradation of the amine is a significant concern. smolecule.com Studies have shown that the stability of amine-iodine complexes can be influenced by the presence of other substances; for example, the addition of potassium iodide can help reduce oxidative degradation. smolecule.com The formation of these complexes is often dependent on the presence of a second heteroatom in the amine structure, which appears to be crucial for the stability of the resulting amine-iodine complex. scielo.brresearchgate.net

The interaction between amines and iodine is a multi-stage process that begins with the formation of a charge-transfer complex. gre.ac.uk These initial complexes can undergo further chemical changes. gre.ac.uk For primary amines like monoethanolamine, the stability and reaction pathway are influenced by factors such as the presence of α-aliphatic hydrogen atoms. gre.ac.uk The initial oxidation product is an immonium salt, which can then follow various reaction pathways depending on the conditions. gre.ac.uk Understanding these pathways is critical for controlling the stability and reactivity of novel derivatives.

Table 1: Factors Influencing the Stability of Amine-Iodine Derivatives

| Factor | Description | Impact on Stability |

|---|---|---|

| Amine Structure | Presence of a second heteroatom in the amine backbone. scielo.brresearchgate.net | Enhances the formation and stability of the iodine complex. scielo.brresearchgate.net |

| Additives | Introduction of stabilizers like potassium iodide (KI). smolecule.com | Reduces oxidative degradation of the amine component. smolecule.com |

| Reaction Conditions | Control over the reaction environment during complex formation and use. | Determines subsequent chemical changes and degradation pathways. gre.ac.uk |

| α-Aliphatic Hydrogen | Availability of hydrogen atoms on the carbon adjacent to the nitrogen. gre.ac.uk | Influences the mode of reaction and subsequent degradation. gre.ac.uk |

Advanced Spectroscopic and Computational Approaches for Complex Systems

The intricate nature of this compound systems necessitates the use of advanced analytical and theoretical methods to elucidate their structure, bonding, and dynamics. Computational spectroscopy has become an indispensable tool for interpreting experimental spectra and understanding the underlying chemical physics. mdpi.com

Spectroscopic Techniques:

NMR Spectroscopy: ¹H NMR is used to probe the interactions within these complexes. For example, a downfield shift in the amine proton's signal can indicate the formation of an intramolecular hydrogen bond between the amine (N-H) and the electron-rich belt of the iodine atom (N–H⋯I), providing experimental evidence of such interactions. rsc.org Conversely, halogen bonding can lead to an upfield shift (increased shielding) of haloform protons. mdpi.com

UV-Vis Spectroscopy: The formation of halogen-bonded complexes is often accompanied by the appearance of new, intense absorption bands in the UV-Vis spectrum, which are indicative of charge-transfer interactions. mdpi.com

Infrared (IR) and Raman Spectroscopy: These techniques are used to study the vibrational modes of the molecules. Changes in the IR spectra, such as shifts in the O-H stretching frequency of monoethanolamine upon interaction with other molecules, can be correlated with theoretical predictions to understand complex formation. mdpi.com FT-Raman spectroscopy is also valuable for characterizing charge-transfer polyiodide complexes. sciopen.com

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometry and energetics of amine-halogen interactions. These studies can predict bond lengths, bond angles, and interaction energies, helping to rationalize experimental observations. mdpi.commdpi.com For instance, DFT can show that the C–I···N halogen bond is energetically more favorable than a competing N–H···N hydrogen bond. mdpi.com

Quantum Mechanical (QM) Calculations: High-level QM calculations are employed to study the electronic structure of these complexes. They can reveal how synergistic effects, such as a hydrogen bond enhancing a halogen bond, alter the electronic properties and strength of the interaction. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these complexes in solution, which is crucial for understanding their function in real-world applications like carbon capture.

These combined spectroscopic and computational strategies are essential for bridging the gap between experimental observations and a detailed molecular-level understanding of these complex systems. mdpi.com

Interdisciplinary Research Integrating this compound Chemistry

The unique properties of the this compound system have spurred its application across diverse scientific and industrial fields, demonstrating its significant interdisciplinary relevance.

Carbon Capture and Sequestration (CCS): Monoethanolamine (MEA) is a benchmark solvent for capturing carbon dioxide (CO₂) from industrial flue gases. alliancechemical.comosti.gov The fundamental process involves the reversible reaction of the amine with CO₂. alliancechemical.com Research in this area focuses on improving the efficiency and reducing the energy penalty associated with solvent regeneration. frontiersin.org While the direct role of an MEA-iodine complex in standard CCS is not established, the broader field of amine chemistry is central. Innovations include integrating MEA-based CO₂ capture with mineral carbonation to permanently sequester CO₂ at lower temperatures, thereby eliminating the energy-intensive stripping and compression steps. frontiersin.org However, a major challenge in amine-based CCS is the chemical degradation of the solvent over time, which reduces efficiency. osti.govchemrxiv.org

Materials Science and Crystal Engineering: The interaction between amines and iodine is a prime example of a halogen bond (XB), a highly directional and tunable non-covalent interaction. mdpi.comnih.gov This property is exploited in crystal engineering to design and construct novel supramolecular assemblies and materials. mdpi.com By selecting specific amine and iodinated compounds, researchers can control the formation of cocrystals with desired architectures and properties. mdpi.comresearchgate.net The competition and synergy between halogen bonds and hydrogen bonds are key considerations in designing these materials. researchgate.net

Biochemistry and Drug Discovery: Halogen bonding is increasingly recognized as a crucial interaction in biological systems, particularly in protein-ligand binding. nih.govnih.gov While not directly involving this compound, the principles of amine-halogen interactions are highly relevant. Halogen atoms are incorporated into drug molecules to enhance binding affinity and specificity for their target proteins. nih.gov The dominant acceptors for these halogen bonds in proteins are often the carbonyl oxygens of the peptide backbone. nih.gov Understanding these interactions aids in the rational design of new therapeutic agents. nih.gov

Chemical Synthesis and Catalysis: Amine-iodine complexes serve as versatile reagents in organic synthesis. smolecule.com They can act as iodinating agents for various organic molecules, such as phenols. scielo.br Furthermore, the principles of halogen bonding are being applied to the design of novel organocatalysts. mdpi.com Computational studies are playing a key role in the in silico design of efficient halogen-bond-based catalysts for a range of organic reactions. mdpi.com

Future Directions in Understanding Fundamental Amine-Halogen Interactions

The study of amine-halogen interactions, particularly the C–I···N halogen bond, is a dynamic area of research with several promising future directions. The overarching goal is to deepen the fundamental understanding of these interactions to better control and utilize them in molecular design and materials science.

One of the most exciting frontiers is the exploration of synergistic non-covalent interactions . Recent studies have characterized a phenomenon known as the "Hydrogen Bond enhanced Halogen Bond" (HBeXB). acs.orgnih.gov In this arrangement, an intramolecular hydrogen bond to the electron-rich equatorial belt of the halogen atom enhances its ability to act as a halogen bond donor. acs.orgnih.gov This synergy can significantly increase the strength and directionality of the halogen bond, leading to much stronger molecular recognition than would be possible with a halogen bond alone. acs.orgnih.gov Future work will likely focus on systematically investigating how to tune this enhancement by modifying substituents on the interacting molecules. rsc.org Linear free energy relationships are being employed to quantify how electronic effects of different substituents influence the competing N–H⋯I hydrogen bond and the primary C–I···X halogen bond. rsc.org

Another key direction is the tuning of halogen bond strength . Research has shown that the strength of the interaction can be modulated by altering the electron density of either the halogen bond donor or the acceptor. acs.org Increasing the electron density of the amine (the acceptor) or increasing the electrophilicity of the iodine-containing molecule (the donor) strengthens the resulting halogen bond. acs.org Future efforts will focus on creating more potent and selective halogen-bonding systems for applications in catalysis and molecular recognition. This includes the design of novel, electron-deficient halogen bond donors and electron-rich amine acceptors.

Finally, there is a growing interest in applying this fundamental knowledge to more complex and functional systems . This includes the design of advanced catalysts where halogen bonding is used to activate substrates, the creation of new materials with precisely controlled architectures, and the development of more effective pharmaceutical compounds by engineering specific halogen bonding interactions with biological targets. mdpi.comnih.gov The interplay between halogen bonds, hydrogen bonds, and other weak interactions will be a central theme, as controlling this complex balance is the key to designing next-generation functional molecules and materials. mdpi.com

Table 2: Investigated Amine-Halogen Interaction Parameters

| Parameter | Method of Investigation | Findings and Significance |

|---|---|---|

| Bond Energy | Computational Chemistry (DFT) mdpi.com | The C–I···N halogen bond energy can be significantly higher (~15 kJ mol⁻¹) than a competing (H)NH∙∙∙NH₂ hydrogen bond, dictating assembly preferences. mdpi.com |

| Interaction Energy (HBeXB) | Quantum Mechanics (QM) nih.gov | The presence of an adjacent hydrogen bond can enhance the halogen bond strength by ~3 kcal/mol through electrostatic and orbital interactions. nih.gov |

| Bond Geometry | X-ray Crystallography mdpi.com | In cocrystals, I···N halogen bonds form with near-linear angles (e.g., ~179°), confirming the high directionality of the interaction. mdpi.com |

| Bond Length | X-ray Crystallography, Computational acs.org | Interaction distances are significantly below the sum of van der Waals radii (e.g., I···O contacts are ~3.50 Å). acs.org N-I bond length is minimally affected by the electron density of the amine acceptor. acs.org |

| NMR Chemical Shift | ¹H NMR Spectroscopy rsc.org | Intramolecular N–H⋯I hydrogen bonding causes a significant downfield shift (e.g., 0.89 ppm), providing experimental proof of the interaction. rsc.org |

Q & A

Q. How to ensure ethical rigor in this compound research involving animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- Sample size : Power analysis (G*Power software) to minimize animal use.

- Blinding : Randomize treatment groups and blind assessors to outcomes.

- Data transparency : Share protocols on Protocols.io and raw data in FAIR-aligned repositories.

- Ethics review : Obtain approval from institutional committees (IACUC) and document compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.